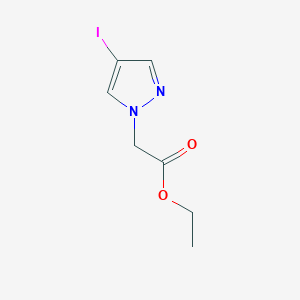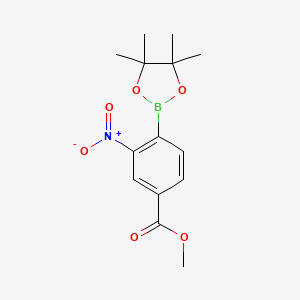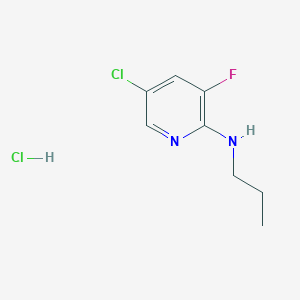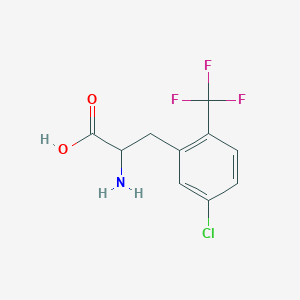
5-Chloro-2-(trifluoromethyl)-DL-phenylalanine
Overview
Description
“5-Chloro-2-(trifluoromethyl)phenylacetonitrile” is a laboratory chemical . There are other similar compounds like “2-Chloro-5-(trifluoromethyl)benzoic acid” which is a carboxylic acid building block .
Synthesis Analysis
The synthesis of similar compounds like trifluoromethylpyridines has been reported . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests .
Molecular Structure Analysis
The molecular structure of similar compounds like “5-Chloro-2-(trifluoromethyl)pyrimidine” and “5-Chloro-2-(trifluoromethyl)nicotinonitrile” have been analyzed .
Chemical Reactions Analysis
The chemical reactions of similar compounds like trifluoromethylpyridines have been studied . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound “5-Chloro-2-(trifluoromethyl)benzamide” have been analyzed .
Scientific Research Applications
1. Neurological Research and Brain Development Studies on animal models demonstrate that substances similar to 5-Chloro-2-(trifluoromethyl)-DL-phenylalanine can impact brain development and behavior. For instance, administering a combination of p-chloro-DL-phenylalanine with L-phenylalanine to rat pups resulted in delayed eye opening, decreased brain weight, and behavioral changes that persisted into adulthood, suggesting potential applications in studying neurological development and disorders (Andersen, Rowe, & Guroff, 1974). Further investigations have shown that early treatment with substances like DL-para-chlorophenylalanine can lead to reduced brain serotonin levels, affecting cognitive abilities and muscle strength in rats, which underscores the significance of serotonin in brain development and function (Kilbey & Harris, 2004).
2. Understanding and Modulating Serotonin Levels Research indicates that compounds structurally related to 5-Chloro-2-(trifluoromethyl)-DL-phenylalanine, such as p-chlorophenylalanine, can significantly deplete brain serotonin levels in animals. This effect has potential implications for understanding the role of serotonin in various physiological and behavioral processes, including mood regulation and aggression. The depletion of serotonin and its metabolites by these compounds provides a model for studying the biochemical pathways involved in serotonin synthesis and regulation, with potential applications in neuropsychiatric research (Koe & Weissman, 1966).
3. Pulmonary and Cardiovascular Research In the context of pulmonary arterial hypertension (PAH), substances structurally akin to 5-Chloro-2-(trifluoromethyl)-DL-phenylalanine, such as 4-chloro-DL-phenylalanine, have been studied for their potential therapeutic effects. In a rat model of PAH induced by monocrotaline, administration of 4-chloro-DL-phenylalanine resulted in the attenuation of pulmonary vascular remodeling and lung inflammation. This suggests that compounds related to 5-Chloro-2-(trifluoromethyl)-DL-phenylalanine might have therapeutic applications in treating PAH and related cardiovascular conditions (Bai et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-3-[5-chloro-2-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c11-6-1-2-7(10(12,13)14)5(3-6)4-8(15)9(16)17/h1-3,8H,4,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWSTWSGMRXBSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(C(=O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701258374 | |
| Record name | Phenylalanine, 5-chloro-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701258374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(trifluoromethyl)-DL-phenylalanine | |
CAS RN |
1256482-62-8 | |
| Record name | Phenylalanine, 5-chloro-2-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256482-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylalanine, 5-chloro-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701258374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



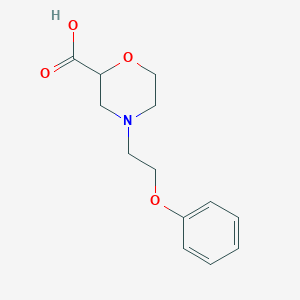
![(2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride](/img/structure/B1421169.png)
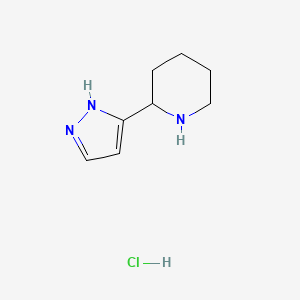
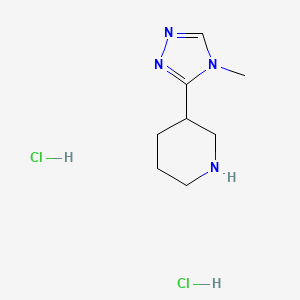
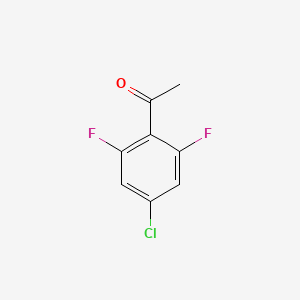
![Methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate hydrochloride](/img/structure/B1421175.png)
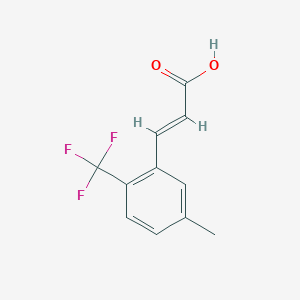
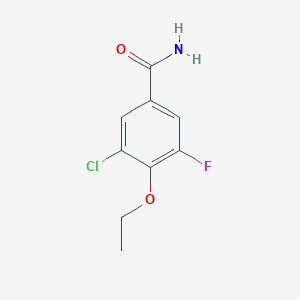

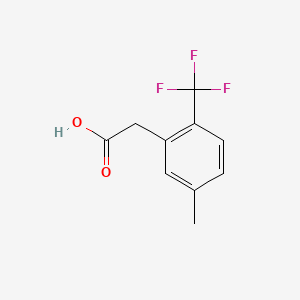
![1-(4-Methoxybenzyl)-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carbonitrile](/img/structure/B1421186.png)
